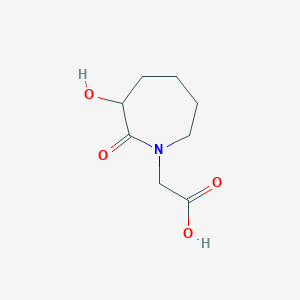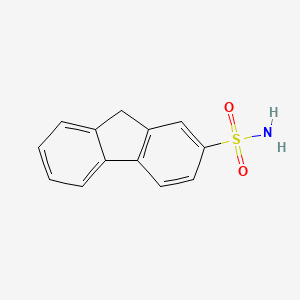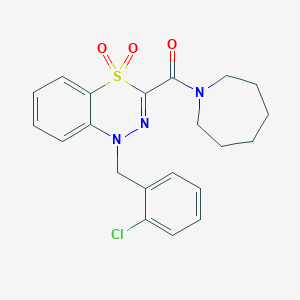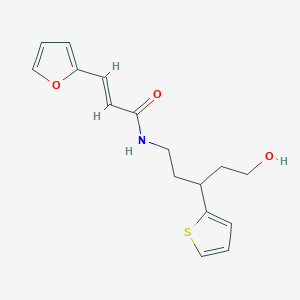
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Protection
- Electrochemical and Computational Approach: This compound and similar carbohydrazide-pyrazole compounds show promise in corrosion protection for mild steel in acidic solutions. Their inhibition efficiency can be as high as 98.26% at optimum concentrations. This is supported by electrochemical methods, scanning electron microscopy (SEM), and atomic force microscopy (AFM) topographical details (Paul, Yadav, & Obot, 2020).
Spectroscopic Characterization and Structural Studies
- X-Ray Crystal Structures: Pyrazole-based ligands, including variations of the compound , have been characterized structurally and spectroscopically. These studies involve the formation of keto oxygen bridged metal complexes, providing insights into the potential applications in materials science (Das et al., 2015).
Theoretical and Experimental Investigations
- Molecular Docking and Spectroscopic Studies: Investigations on similar compounds indicate potential applications in the medical field. Molecular docking studies suggest applications as anti-diabetic agents, supported by spectroscopic methods and Density Functional Theory (DFT) calculations (Karrouchi et al., 2021).
Fluorescence Probing
- Fluorescence Probe Development: Derivatives of this compound have been used to create off-on-off fluorescence probes for detecting metal ions like Al3+ and Fe3+. This highlights their potential in analytical chemistry and environmental monitoring (Wei et al., 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Testing: Pyrazole derivatives, including related compounds, have demonstrated good antimicrobial activity, comparable to standard drugs. Their structure and activity relationship provide a foundation for further pharmaceutical development (Kumar et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "4-isopropoxy-3-methoxybenzaldehyde", "pyridine-3-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |
Numéro CAS |
1285500-91-5 |
Formule moléculaire |
C20H21N5O3 |
Poids moléculaire |
379.42 |
Nom IUPAC |
3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-13(2)28-18-7-6-15(9-19(18)27-3)16-10-17(24-23-16)20(26)25-22-12-14-5-4-8-21-11-14/h4-13H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
Clé InChI |
KBKSUOGJPBTAEJ-WSDLNYQXSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)


![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)


![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)